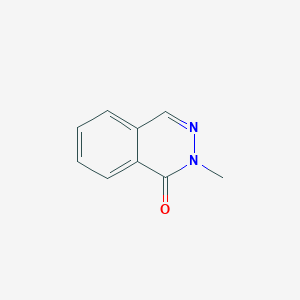

2-Methylphthalazin-1-one

Vue d'ensemble

Description

2-Methylphthalazin-1-one is a heterocyclic compound with the molecular formula C9H6N2O. It is a white crystalline solid that is sparingly soluble in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylphthalazin-1-one can be synthesized through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method involves the reaction of methylhydrazine with 2-carboxybenzaldehyde . These methods typically yield the compound in excellent purity and yield.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reaction time to maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylphthalazin-1-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

Oxidation: Formation of oxides and other oxygen-containing derivatives.

Reduction: Formation of reduced derivatives with added hydrogen atoms.

Substitution: Formation of substituted derivatives with new functional groups.

Applications De Recherche Scientifique

Antifungal Applications

Research has shown that derivatives of 2-methylphthalazin-1-one exhibit significant antifungal properties. A notable study synthesized various phthalazinone derivatives and tested their efficacy against pathogenic fungi.

Key Findings:

- Compound : 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one

- Activity : Displayed remarkable antifungal activity against Cryptococcus neoformans and dermatophytes.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 3.9 to 15.6 µg/mL against several clinical isolates, indicating high potency .

Data Table: Antifungal Activity of Phthalazinone Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | 3.9 - 15.6 | Cryptococcus neoformans |

| Other derivatives | >250 | Various dermatophytes |

Anticancer Applications

The anticancer potential of this compound derivatives has been explored extensively. Studies indicate that these compounds can inhibit the growth of various cancer cell lines.

Key Findings:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against human breast (MCF-7) and lung adenocarcinoma (A-549) cell lines.

Data Table: Cytotoxicity Evaluation

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride | MCF-7 | 6.40 |

| A-549 | 22.09 |

Other Biological Activities

Beyond antifungal and anticancer properties, this compound derivatives have been investigated for additional pharmacological activities:

Key Activities:

- Anti-inflammatory : Some derivatives show potential to inhibit p38 MAP kinase, which is significant in inflammatory responses.

- Antimicrobial : Certain compounds demonstrate activity against bacterial strains, broadening their therapeutic scope.

Case Studies

Several studies have highlighted the biological activities of phthalazinone derivatives:

-

Cytotoxicity Evaluation :

- Modifications at the 4-position significantly impacted cytotoxicity profiles against MCF-7 cells.

- Compounds with electron-withdrawing groups exhibited enhanced activity.

-

Hybrid Compounds :

- Research on hybrid compounds combining phthalazinones with dithiocarbamate moieties showed improved antiproliferative activities against multiple cancer cell lines compared to their parent compounds.

Mécanisme D'action

The exact mechanism of action of 2-Methylphthalazin-1-one is not fully understood. it is suggested that the compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the activity of specific receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it may modulate the activity of neurotransmitters, contributing to its potential use in treating neurological disorders.

Comparaison Avec Des Composés Similaires

Phthalazine: A compound in which pyridazine is fused with a benzene ring.

Phthalazinone: A derivative of phthalazine with a ketone functional group.

Benzoxazinone: A compound with a benzene ring fused to an oxazine ring.

Uniqueness of 2-Methylphthalazin-1-one: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 and modulate neurotransmitter activity sets it apart from other similar compounds.

Activité Biologique

2-Methylphthalazin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, supported by research findings, data tables, and case studies.

Overview

Research has demonstrated that this compound exhibits moderate antimicrobial activity against various bacterial and fungal strains. The compound has been tested against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Case Studies and Findings

-

Antibacterial Activity : In a study involving agar diffusion assays, this compound demonstrated marked activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics like Ampicillin and Streptomycin .

Compound MIC (μg/mL) Bacterial Strain This compound 50 E. coli Ampicillin 10 E. coli Streptomycin 20 S. aureus -

Antifungal Activity : The compound has also shown promising antifungal properties. A specific derivative, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, exhibited significant antifungal activity against Cryptococcus neoformans with an MIC value of 12.5 µg/mL .

Strain MIC (μg/mL) MFC (μg/mL) C. neoformans ATCC 32264 7.8 15.6 C. neoformans IM 983040 3.9 7.8

The antimicrobial mechanisms of this compound are believed to involve interference with microbial cell wall synthesis and disruption of membrane integrity, leading to cell lysis. Quantum chemical calculations have indicated that the compound's structural features enhance its binding affinity to microbial surfaces, contributing to its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of phthalazinones, including this compound, is influenced by their substituents. Research indicates that the methyl group at the N-2 position enhances antimicrobial activity compared to other substitutions . The presence of halogen atoms or aromatic groups also appears to play a crucial role in increasing potency.

Propriétés

IUPAC Name |

2-methylphthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMPSTMIJQZYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310453 | |

| Record name | 2-Methylphthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-81-2 | |

| Record name | NSC227289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylphthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.